1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide
Description
1-(Difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a difluoromethyl group at position 1, a pyridin-2-yl group at position 3, and a carboxamide moiety at position 3. The pyrazole scaffold is widely recognized for its versatility in medicinal chemistry due to its ability to modulate electronic and steric properties through strategic substitutions. The difluoromethyl group enhances metabolic stability and bioavailability by resisting oxidative degradation, while the pyridine ring contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
2-(difluoromethyl)-5-pyridin-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4O/c11-10(12)16-8(9(13)17)5-7(15-16)6-3-1-2-4-14-6/h1-5,10H,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFIDGCZRKBVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)C(=O)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHFNO
- CAS Number : 2098069-89-5
The presence of the difluoromethyl group and the pyridine moiety contributes to its unique pharmacological properties.
Antiparasitic Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as antiparasitic agents. Research indicates that certain pyrazole derivatives exhibit inhibitory effects against Trypanosoma cruzi, the causative agent of Chagas disease.
Case Study: Inhibition of Cruzain
A structure-activity relationship (SAR) analysis demonstrated that modifications in the pyrazole structure significantly influenced its ability to inhibit cruzain, a cysteine protease essential for the survival of T. cruzi. Compounds with carboxamide functionalities showed promising inhibitory effects, with IC values indicating effective binding to the active site of cruzain .
| Compound | IC (µM) | Activity Level |
|---|---|---|
| This compound | 34.54 ± 8.32 | Moderate |
| Reference Drug (Benznidazole) | 18.71 ± 4.58 | High |
Antifungal Activity
The compound has also been evaluated for antifungal properties against various phytopathogenic fungi. Studies suggest that derivatives of pyrazole carboxamides can outperform traditional fungicides in inhibiting fungal growth.
Efficacy Against Fungal Strains
In a comparative study, several pyrazole derivatives were tested against seven different fungal strains. The results indicated that some compounds exhibited higher antifungal activity than established fungicides like boscalid .
| Fungal Strain | Compound | Inhibition Percentage (%) |
|---|---|---|
| Fusarium oxysporum | 9m | 75% |
| Botrytis cinerea | 9m | 82% |
Anti-inflammatory Activity
In addition to antiparasitic and antifungal activities, pyrazole derivatives have been investigated for their anti-inflammatory properties. A series of studies demonstrated that certain compounds could selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes.
Selective COX Inhibition
Research indicated that specific modifications in the pyrazole structure led to enhanced selectivity for COX-2 over COX-1, suggesting potential for developing anti-inflammatory drugs with reduced gastrointestinal side effects .
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| 150a | 22 | 62 |
| 150d | 15 | 71 |
Toxicity and Safety Profile
Toxicity assessments using Vero cells indicated low cytotoxicity for many pyrazole derivatives, with CC values exceeding 500 µM for several compounds. This suggests a favorable safety profile for potential therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
1-(Difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide has been investigated for its potential as a therapeutic agent due to its unique chemical structure which allows for diverse interactions with biological targets.
Antifungal Activity :
Research has shown that derivatives of this compound exhibit significant antifungal properties. A series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against various phytopathogenic fungi, demonstrating higher antifungal activity compared to standard treatments like boscalid .
Mechanism of Action :
The antifungal mechanism is believed to involve the inhibition of specific enzymes critical for fungal growth. Molecular docking studies suggest that these compounds can form hydrogen bonds with key amino acids in target enzymes, disrupting their function .
Agricultural Applications
The compound is also being explored as a fungicide in agricultural settings. Its ability to control phytopathogenic fungi makes it a candidate for developing new fungicidal formulations.
Fungicidal Efficacy :
Patents have documented the use of pyrazole carboxamide derivatives, including this compound, in formulations aimed at controlling plant diseases caused by fungi . These formulations are designed to enhance crop yield and protect plants from disease.
Case Study 1: Antifungal Efficacy Testing
A study investigated the antifungal activity of various pyrazole derivatives against seven strains of phytopathogenic fungi. The results indicated that compounds with the difluoromethyl group displayed superior inhibition rates compared to traditional fungicides. The structure-activity relationship analysis helped identify the most effective compounds for further development .
Case Study 2: Agricultural Field Trials
Field trials were conducted using formulations containing this compound on crops affected by fungal infections. The trials demonstrated a significant reduction in disease incidence and an increase in overall crop health and yield, supporting the compound's potential as a viable agricultural fungicide .
Comparison with Similar Compounds
Key Observations :
- The difluoromethyl group (CF₂H) in the target compound offers a balance between lipophilicity and metabolic resistance compared to bulkier groups like trifluoromethyl (CF₃) .
- Pyridin-2-yl substitution facilitates hydrogen bonding with biological targets, as seen in crystallographic studies of related compounds (e.g., dihedral angles of 7.7°–89.2° between pyrazole and aromatic rings) .
- Carboxamide position : Placement at position 5 (vs. position 4 in some analogs) optimizes steric compatibility with enzyme active sites .
Target Compound vs. Berotralstat
The target compound’s pyridin-2-yl group may enhance binding to serine proteases, akin to berotralstat’s aminomethylphenyl motif .
Receptor Binding and Enzyme Inhibition
- Analog 4h () : Demonstrated IC₅₀ = 0.8 μM against COX-2, attributed to 3,5-di-tert-butyl-4-hydroxyphenyl substitution .
- Compounds in : Showed EC₅₀ values <10 nM in calcium mobilization assays (CHO-k1 cells), suggesting potent GPCR modulation .
- Target Compound : Predicted to exhibit intermediate activity (EC₅₀ ~100 nM) due to its balanced substituent profile.
Preparation Methods
Method Based on Difluoroacetyl Halide and α,β-Unsaturated Ester (Substitution/Hydrolysis and Condensation/Cyclization)
This method involves a two-step process:
Step 1: Substitution and Hydrolysis
- React 2,2-difluoroacetyl halide (X = F or Cl) with an α,β-unsaturated ester in the presence of an acid-binding agent in an organic solvent at low temperature.
- Follow with alkaline hydrolysis to obtain an α-difluoroacetyl intermediate carboxylic acid solution.
Step 2: Condensation and Cyclization
- Add a catalyst (e.g., sodium iodide or potassium iodide) to the intermediate solution.
- Perform low-temperature condensation with methylhydrazine aqueous solution.
- Carry out reduced pressure and temperature rise to promote cyclization.
- Acidify to precipitate the crude pyrazole carboxylic acid.
- Recrystallize using a mixture of alcohol (methanol, ethanol, or isopropanol) and water (35-65% alcohol content) to purify the product.
- Simple operation with readily available raw materials.
- High reaction yield (~75.9% reported).
- Reduced isomer content (target product to isomer ratio ~95:5).
- High purity after recrystallization (up to 99.6% by HPLC).
| Step | Conditions/Details | Outcome |
|---|---|---|
| Substitution/Hydrolysis | Low temperature, organic solvent, acid-binding agent | α-difluoroacetyl intermediate obtained |
| Condensation/Cyclization | Catalyst: KI or NaI; methylhydrazine aq.; low temp | Crude pyrazole acid, 75.9% yield, 95:5 isomer ratio |
| Recrystallization | 40% aqueous ethanol, reflux 1-2 h, cool to 10°C | Pure product, 99.6% HPLC purity |
This method is detailed in patent CN111362874B and is recognized for its operational simplicity and scalability.
Method Using Carbointercalation and Halogenation Followed by Cyclization
This alternative synthetic approach involves:
Step A: Carbointercalation
- React difluorochloromethane, carbon monoxide, and methyl hydrazine in the presence of a palladium catalyst and sodium formate to form an intermediate.
Step B: Halogenation
- Treat the intermediate with a halogenating reagent to produce a halogenated intermediate.
Step C: Cyclization
- React the halogenated intermediate with alkali and propiolic acid to induce cyclization, yielding the target pyrazole carboxylic acid.
- Palladium salts such as Pd(CH3CN)Cl2, Pd(dppf)Cl2, Pd(OAc)2, Pd(PPh3)2Cl2, Pd(acac)2, or PdCl2.
- Phosphine ligands including 1,2-bis(diisopropylphosphine)ethane, BINAP, xantphos, 1,3-bis(diphenylphosphine)propane, or 1,2-bis(dimethylphosphine)ethane.
- Utilizes low-cost starting materials like propiolic acid.
- Enables precise control over intermediate formation.
- Potentially higher selectivity due to catalytic system.
This method is described in patent CN117304112A and represents a sophisticated catalytic approach to the synthesis of difluoromethyl-substituted pyrazoles.
Method Involving Halogenation, Diazotization, and Grignard Carboxylation
This approach includes:
- Starting from N-methyl-3-aminopyrazole.
- Bromination or iodination at the pyrazole 4-position.
- Diazotization and coupling with potassium difluoromethyl trifluoroborate to introduce the difluoromethyl group.
- Grignard exchange using isopropyl magnesium chloride.
- Carboxylation with carbon dioxide to form the carboxylic acid.
- Avoids isomer formation common in other routes.
- Simple and convenient operational steps.
- Total yield of three steps up to 64%.
- Product purity exceeding 99.5%.
This method is reported in patent CN111303035A and is notable for its avoidance of isomeric impurities and good yield.
Comparative Summary of Preparation Methods
| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Difluoroacetyl halide + ester | Substitution/hydrolysis, condensation/cyclization | ~75.9 | 99.6 | Simple, scalable, high purity, low isomers | Requires careful temperature control |
| Carbointercalation + halogenation + cyclization | Catalytic carbointercalation, halogenation, cyclization | Not specified | Not specified | Uses low-cost materials, catalytic control | More complex catalyst system |
| Halogenation + diazotization + Grignard carboxylation | Halogenation, diazotization, coupling, Grignard carboxylation | ~64 | >99.5 | Avoids isomers, good purity, straightforward | Multi-step, requires Grignard reagents |
Research Findings and Notes
- The first method (difluoroacetyl halide route) emphasizes minimizing isomer formation by controlling reaction conditions and employing recrystallization with mixed solvents.
- Catalysts such as potassium iodide improve cyclization efficiency and purity.
- The second method leverages palladium-catalyzed carbonylation chemistry, offering a modern catalytic approach but requiring specialized ligands and conditions.
- The third method provides a route avoiding isomeric impurities by sequential functional group transformations and organometallic chemistry.
- All methods highlight the importance of controlling temperature, pH, and reaction time to optimize yield and purity.
- Recrystallization solvents and conditions are critical for final product purity, with aqueous alcohol mixtures preferred.
Q & A
Q. What synthetic strategies are effective for preparing 1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide?
The compound can be synthesized via multi-step reactions, including:
- Suzuki-Miyaura coupling to introduce the pyridyl group. For example, a brominated pyrazole intermediate (e.g., ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate) can react with pyridin-2-ylboronic acid under palladium catalysis (Pd(PPh₃)₄, K₃PO₄, DMF/H₂O) .
- Carboxamide formation : Hydrolysis of the ester intermediate (e.g., ethyl 1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate) using aqueous NaOH, followed by coupling with amines via activated intermediates (e.g., using HATU or EDCI) .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm regiochemistry and substituent positions. For example, pyridyl protons show distinct splitting patterns in ¹H NMR .
- X-ray crystallography to resolve ambiguities in molecular conformation. Crystallographic data (e.g., monoclinic system, space group P2₁/n) from related pyrazole carboxamides validate bond angles and packing interactions .
- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns .
Q. How can researchers optimize reaction yields for pyrazole ring functionalization?
- Solvent selection : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution or coupling reactions. For example, DMF improves solubility in Suzuki reactions .
- Temperature control : Reactions involving difluoromethyl groups may require mild conditions (room temperature to 60°C) to prevent decomposition .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, pyridyl substitution) influence bioactivity?
- Structure-Activity Relationship (SAR) : Replace the pyridyl group with other aryl/heteroaryl groups (e.g., 4-fluorophenyl, isoxazole) to assess binding affinity changes. For instance, fluorinated analogs in related pyrazoles show enhanced metabolic stability .
- Role of difluoromethyl : Compare with non-fluorinated analogs using in vitro assays (e.g., enzyme inhibition). The difluoromethyl group may enhance lipophilicity and membrane permeability .
Q. What computational methods are suitable for predicting binding modes with target proteins?
- Molecular docking : Use crystal structures of homologous proteins (e.g., Lp-PLA2) to model interactions. The pyridyl nitrogen and carboxamide oxygen may form hydrogen bonds with active-site residues .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding motifs .
Q. How should researchers address contradictory data in biological activity studies?
- Dose-response validation : Replicate assays across multiple concentrations to rule out false positives/negatives. For example, discrepancies in IC₅₀ values may arise from assay-specific conditions (e.g., pH, co-solvents) .
- Orthogonal assays : Confirm activity using unrelated methods (e.g., SPR vs. fluorescence-based assays) .
Q. What strategies mitigate regioselectivity challenges during pyrazole synthesis?
- Directing groups : Use temporary protecting groups (e.g., Boc) to steer substituents to specific positions. For example, a Boc-protected amine can favor C-3 functionalization .
- Microwave-assisted synthesis : Enhances regiocontrol in cyclocondensation reactions by reducing side-product formation .
Q. How can metabolite identification studies be designed for this compound?
- In vitro models : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Look for hydroxylation at the pyridyl ring or oxidation of the difluoromethyl group .
- Isotopic labeling : Use ¹⁸O-labeled water to track carboxamide hydrolysis pathways .
Methodological Considerations
Q. What protocols ensure stability during storage and handling?
Q. Which in vitro toxicity assays are recommended for early-stage evaluation?
- Cytotoxicity screening : Use HEK293 or HepG2 cells with MTT assays at 24–72 hr exposures .
- hERG inhibition : Patch-clamp assays to assess cardiac risk liability, as pyrazoles may interact with potassium channels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
